molecular formula C16H15N3O3S B15035226 4-methyl-N'-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzenesulfonohydrazide

4-methyl-N'-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzenesulfonohydrazide

Cat. No.: B15035226
M. Wt: 329.4 g/mol
InChI Key: JGUDPQYHQSYPFC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N’-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzenesulfonohydrazide typically involves the condensation of 4-methylbenzenesulfonohydrazide with an appropriate indole derivative. One common method involves dissolving 4-methylbenzenesulfonohydrazide in ethanol, followed by the addition of the indole derivative under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N’-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzenesulfonohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce sulfinyl or sulfide compounds.

Scientific Research Applications

4-methyl-N’-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzenesulfonohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-N’-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzenesulfonohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound-enzyme or compound-receptor complex. The exact molecular pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N’-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzenesulfonohydrazide is unique due to its specific indole-based structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H15N3O3S

Molecular Weight

329.4 g/mol

IUPAC Name

N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]-4-methylbenzenesulfonamide

InChI

InChI=1S/C16H15N3O3S/c1-10-3-6-12(7-4-10)23(21,22)19-18-15-13-9-11(2)5-8-14(13)17-16(15)20/h3-9,17,20H,1-2H3

InChI Key

JGUDPQYHQSYPFC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=NC2=C(NC3=C2C=C(C=C3)C)O

Origin of Product

United States

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